molecular formula C14H11F2NO3S B14223063 [3-(Cyclopropyloxy)-4-(difluoromethoxy)phenyl](1,3-thiazol-5-yl)methanone CAS No. 648929-19-5

[3-(Cyclopropyloxy)-4-(difluoromethoxy)phenyl](1,3-thiazol-5-yl)methanone

Katalognummer: B14223063
CAS-Nummer: 648929-19-5
Molekulargewicht: 311.31 g/mol
InChI-Schlüssel: DNNFCPLFPRGBHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Cyclopropyloxy)-4-(difluoromethoxy)phenylmethanone: is a complex organic compound characterized by the presence of a cyclopropyloxy group, a difluoromethoxy group, and a thiazolyl methanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropyloxy)-4-(difluoromethoxy)phenylmethanone typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as cyclopropyloxy and difluoromethoxy derivatives. These intermediates are then subjected to coupling reactions with thiazolyl methanone under controlled conditions, such as specific temperatures and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Cyclopropyloxy)-4-(difluoromethoxy)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3-(Cyclopropyloxy)-4-(difluoromethoxy)phenylmethanone is used as a building block for the synthesis of more complex molecules

Biology

This compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.

Medicine

In medicinal chemistry, 3-(Cyclopropyloxy)-4-(difluoromethoxy)phenylmethanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-(Cyclopropyloxy)-4-(difluoromethoxy)phenylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 3-(Cyclopropyloxy)-4-(difluoromethoxy)phenylmethanone apart from similar compounds is its combination of functional groups, which imparts unique chemical and physical properties. This makes it particularly valuable in specialized applications where such properties are required.

Eigenschaften

CAS-Nummer

648929-19-5

Molekularformel

C14H11F2NO3S

Molekulargewicht

311.31 g/mol

IUPAC-Name

[3-cyclopropyloxy-4-(difluoromethoxy)phenyl]-(1,3-thiazol-5-yl)methanone

InChI

InChI=1S/C14H11F2NO3S/c15-14(16)20-10-4-1-8(5-11(10)19-9-2-3-9)13(18)12-6-17-7-21-12/h1,4-7,9,14H,2-3H2

InChI-Schlüssel

DNNFCPLFPRGBHI-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=C(C=CC(=C2)C(=O)C3=CN=CS3)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.